molecular formula C22H28N4O3S B2759750 N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899950-37-9

N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2759750
CAS RN: 899950-37-9
M. Wt: 428.55
InChI Key: PKCMQYOQBOTVOC-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

Research shows that compounds with structural similarities to N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit notable antibacterial and antifungal activities. For instance, synthesized quinazolines demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungi like C. albicans and A. niger (Desai, Shihora, & Moradia, 2007).

Antitumor Activity

Compounds structurally related to the specified chemical have been evaluated for their potential antitumor activity. For instance, some novel 3-benzyl-substituted-4(3H)-quinazolinones showed impressive broad-spectrum antitumor activity, outperforming the control 5-FU in certain cases (Al-Suwaidan et al., 2016).

Molecular Docking and Structure-Activity Relationship

Molecular docking studies, which help predict the interaction of molecules with biological targets, have been conducted on similar compounds. These studies provide insights into the binding modes and potential inhibitory activities against specific proteins or enzymes, contributing to drug discovery efforts (El-Azab et al., 2016).

Antimicrobial Properties

Some derivatives structurally akin to the queried compound show significant antimicrobial activity, suggesting their potential as agents in combating infections (Mehta et al., 2019).

Enzyme Inhibition

Similar compounds have been synthesized and tested for their enzyme inhibitory potentials, indicating potential therapeutic applications in conditions where enzyme modulation is beneficial (Riaz et al., 2020).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-15(27)16-8-10-17(11-9-16)23-20(28)14-30-21-18-6-4-5-7-19(18)26(22(29)24-21)13-12-25(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCMQYOQBOTVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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